molecular formula C7H11N3O6S B1249370 阿维巴坦,(+)- CAS No. 1383913-01-6

阿维巴坦,(+)-

货号 B1249370
CAS 编号: 1383913-01-6
分子量: 265.25 g/mol
InChI 键: NDCUAPJVLWFHHB-CRCLSJGQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Avibactam is a non-β-lactam β-lactamase inhibitor used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It is a small molecule that is available in combination with ceftazidime . Avibactam is also a reversible non-β-lactam β-lactamase inhibitor, potently inhibiting CTX-M-15, TEM-1, and P99 β-lactamase enzymes .


Synthesis Analysis

The synthetic strategies for Avibactam have been implemented to access these complex bicyclic compounds with a particular focus on those that are currently on the market or in clinical trials . The first patents describing the synthesis of Avibactam were published in 2002 for the international version and in 2003 for the US version .


Molecular Structure Analysis

Avibactam is a diazabicyclooctane, non-β-lactam-based inhibitor, which inhibits class A, C, and some class D β-lactamases . Its structure has a bicycle consisting of a cyclic urea that was developed to enable efficient acylation by means of interactions with the residues in the active site .


Chemical Reactions Analysis

Avibactam reacts via serine acylation . Molecular dynamics and quantum chemical calculations on avibactam-mediated inhibition of a clinically relevant cephalosporinase reveal that recyclisation of the avibactam derived carbamoyl complex is favoured over hydrolysis .


Physical And Chemical Properties Analysis

Avibactam has a molecular formula of C7H11N3O6S and a molecular weight of 265.24 . It is a solid substance that is soluble in DMSO .

科学研究应用

抑制和耐药机制

阿维巴坦作为一种共价抑制剂,通过开环反应发挥作用,该反应是可逆的,表现出不同寻常的作用机制。这与其他 β-内酰胺酶抑制剂形成对比,使阿维巴坦成为 C 类 β-内酰胺酶抑制背景下独特的研究课题。它已显示出对多重耐药病原体(如铜绿假单胞菌和肠杆菌科 spp)的潜力,通过抑制包括 A 类、C 类和一些 D 类酶在内的广泛 β-内酰胺酶。这种机制对于理解如何使用阿维巴坦来对抗 C 类介导的耐药性至关重要,而后者日益成为医院和社区获得性感染中令人担忧的问题 (Lahiri 等,2014)

抑制的动力学参数

阿维巴坦对各种类别的 β-内酰胺酶的抑制动力学已得到广泛研究。据观察,阿维巴坦对 A 类 β-内酰胺酶的抑制效率最高,其次是 C 类和 D 类。这一发现为未来的结构和机制酶学实验奠定了基础,为阿维巴坦广泛的抑制活性提供了基线 (Ehmann 等,2013)

药代动力学/药效动力学靶点

在药代动力学和药效动力学方面,发现阿维巴坦表现出时间依赖性而非浓度依赖性活性。这是通过使用不同的体外和体内模型进行的临床前研究确定的。了解这些药代动力学/药效动力学 (PK/PD) 指数对于分析潜在剂量和敏感性断点至关重要,尤其是在与头孢他啶、阿兹特罗南或头孢罗林福沙米等 β-内酰胺类抗生素联合使用时 (Nichols 等,2018)

体外抗菌活性

阿维巴坦的体外抗菌活性,特别是与其他 β-内酰胺类药物联合使用时,一直是重要研究课题。研究表明,阿维巴坦与亚胺培南、头孢哌酮或头孢他啶等 β-内酰胺类药物的组合可能是治疗某些肺炎克雷伯菌和大肠杆菌菌株感染的有希望的治疗策略 (Aktaş 等,2012)

与青霉素结合蛋白的相互作用

还对阿维巴坦选择性结合革兰氏阴性和革兰氏阳性细菌中的某些青霉素结合蛋白 (PBP) 的能力进行了研究。这种相互作用至关重要,因为它可能导致开发出对 PBP 亲和力更高的新型二氮杂双环辛烷衍生物或针对多个 PBP 靶标的新型联合疗法 (Asli 等,2015)

未来研究的潜力

阿维巴坦的开发及其作为非 β-内酰胺类药物的临床用途(在某种程度上类似于 β-内酰胺类药物)为未来的研究开辟了道路。其作为可逆抑制剂的独特性质,与 β-内酰胺酶靶标反应,为开发类似于 β-内酰胺类抗菌剂的非 β-内酰胺类抗菌剂提供了见解,这可能对对抗抗生素耐药性至关重要 (Wang 等,2016)

安全和危害

Avibactam should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas in case of accidental release .

未来方向

Avibactam has been recommended for marketing authorisation in the European Union (EU) for the treatment of complicated intra-abdominal and urinary tract infections, hospital-acquired pneumonia and infections caused by certain types of bacteria (aerobic Gram-negative) where treatment options are limited . Further studies are needed to assess the drug’s effectiveness in the treatment of carbapenemase-producing Enterobacterales . The development of resistance in CRE and MDR-PA against CAZ–AVI is alarming, and more investigations and studies are needed to prevent, diagnose, and treat infections due to CAZ–AVI-resistant pathogens .

属性

IUPAC Name

[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCUAPJVLWFHHB-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avibactam, (+)-

CAS RN

1383913-01-6
Record name Avibactam, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383913016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVIBACTAM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5SOM5MPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avibactam, (+)-
Reactant of Route 2
Reactant of Route 2
Avibactam, (+)-
Reactant of Route 3
Avibactam, (+)-
Reactant of Route 4
Reactant of Route 4
Avibactam, (+)-
Reactant of Route 5
Avibactam, (+)-
Reactant of Route 6
Avibactam, (+)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。